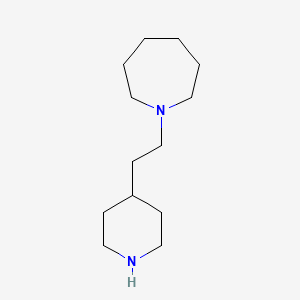

1-(2-Piperidin-4-ylethyl)azepane

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

1-(2-Piperidin-4-ylethyl)azepane is a chemical compound with the molecular formula C13H26N2 It is a heterocyclic amine, featuring both piperidine and azepane rings

Vorbereitungsmethoden

The synthesis of 1-(2-Piperidin-4-ylethyl)azepane typically involves the reaction of piperidine derivatives with azepane precursors under controlled conditions . One common synthetic route includes the alkylation of piperidine with an appropriate azepane derivative, followed by purification steps to isolate the desired product. Industrial production methods may involve large-scale reactions in specialized reactors, ensuring high yield and purity of the compound .

Analyse Chemischer Reaktionen

1-(2-Piperidin-4-ylethyl)azepane undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced amine derivatives.

Wissenschaftliche Forschungsanwendungen

Scientific Research Applications

The applications of 1-(2-Piperidin-4-ylethyl)azepane can be categorized into several key areas:

Medicinal Chemistry

This compound exhibits significant biological activity, particularly in the modulation of neurotransmitter systems. Compounds with similar structures have been studied for their effects on neurological conditions, primarily due to their interaction with dopamine and serotonin receptors. This suggests that this compound may have potential applications in treating disorders such as depression, anxiety, and schizophrenia .

Antimicrobial Activity

Recent studies have indicated that compounds similar to this compound possess antimicrobial properties. For instance, research has shown that derivatives of piperidine can inhibit the growth of various bacterial strains. A case study focusing on antimicrobial efficacy demonstrated that certain structural modifications enhanced the compound's effectiveness against specific pathogens.

Neuropharmacological Effects

The neuropharmacological profile of this compound suggests potential use as a neuroprotective agent. In vitro studies have indicated that it can protect neuronal cells from oxidative stress and apoptosis, which is critical in neurodegenerative diseases such as Alzheimer's and Parkinson's disease .

Case Study 1: Antimicrobial Efficacy

A study conducted on various derivatives of this compound revealed its potential as an antimicrobial agent against Gram-positive and Gram-negative bacteria. The results indicated that modifications to the piperidine structure significantly enhanced its activity, making it a candidate for further development as an antibiotic.

Case Study 2: Neuroprotective Properties

Research investigating the neuroprotective effects of this compound showed promising results in preventing neuronal cell death induced by toxic agents. The compound was found to inhibit oxidative stress markers and promote cell survival pathways, suggesting its potential role in therapeutic strategies for neurodegenerative diseases .

Wirkmechanismus

The mechanism of action of 1-(2-Piperidin-4-ylethyl)azepane involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may interact with neurotransmitter receptors in the brain, influencing neuronal signaling and potentially offering therapeutic benefits for neurological conditions .

Vergleich Mit ähnlichen Verbindungen

1-(2-Piperidin-4-ylethyl)azepane can be compared with other similar compounds, such as:

Piperidine: A simpler structure with a single piperidine ring, used widely in organic synthesis and drug development.

Azepane: A seven-membered nitrogen-containing ring, serving as a precursor for various chemical reactions.

Piperazine: Another heterocyclic amine with two nitrogen atoms, known for its use in pharmaceuticals and as an anthelmintic agent.

The uniqueness of this compound lies in its combined piperidine and azepane rings, offering distinct chemical and biological properties that are not present in simpler analogs .

Biologische Aktivität

1-(2-Piperidin-4-ylethyl)azepane is a compound with significant biological activity, particularly in the fields of pharmacology and medicinal chemistry. This article explores its biological properties, mechanisms of action, and potential therapeutic applications based on diverse scientific literature.

Chemical Structure and Properties

This compound has the molecular formula C13H26N2 and features a combination of piperidine and azepane rings, which contributes to its unique chemical behavior and biological effects. The compound's structure allows it to interact with various biological targets, influencing multiple signaling pathways.

1. Antimicrobial Activity

Research indicates that this compound exhibits antimicrobial properties. It has been shown to inhibit the growth of several bacterial strains, suggesting potential applications in treating infections caused by resistant bacteria. The compound's mechanism may involve disrupting bacterial cell membranes or inhibiting essential metabolic pathways.

2. Neuropharmacological Effects

This compound is being studied for its neuropharmacological effects, particularly in relation to neurological disorders. Preliminary studies suggest that it may interact with neurotransmitter receptors, potentially offering therapeutic benefits for conditions such as depression and anxiety. Its ability to modulate neuronal signaling pathways could be pivotal in developing new treatments for these disorders.

The biological activity of this compound is largely attributed to its interaction with specific receptors and enzymes in the body. For instance:

- Neurotransmitter Receptors : The compound may bind to serotonin or dopamine receptors, influencing mood and cognitive functions.

- Enzymatic Activity : It has been shown to inhibit certain enzymes involved in neurotransmitter degradation, thereby increasing the availability of these critical signaling molecules.

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of this compound against various pathogens, including Staphylococcus aureus and Escherichia coli. Results demonstrated a significant reduction in bacterial viability at concentrations as low as 50 µg/mL, highlighting its potential as a lead compound for antibiotic development.

Case Study 2: Neuroprotective Properties

In a model of ischemic stroke, administration of this compound resulted in reduced neuronal damage and improved functional recovery compared to control groups. This suggests that the compound may exert neuroprotective effects through anti-inflammatory mechanisms and modulation of oxidative stress pathways.

Comparative Analysis

To better understand the unique properties of this compound, it can be compared with similar compounds:

| Compound Name | Structure Type | Notable Activity |

|---|---|---|

| Piperidine | Six-membered ring | General anesthetic properties |

| Azepane | Seven-membered ring | Used in drug synthesis |

| 1-(4-Piperidinyl)-3-methylbutanamine | Piperidine derivative | Antidepressant effects |

Eigenschaften

IUPAC Name |

1-(2-piperidin-4-ylethyl)azepane |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H26N2/c1-2-4-11-15(10-3-1)12-7-13-5-8-14-9-6-13/h13-14H,1-12H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YCJUPXPSGLFKEE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCCN(CC1)CCC2CCNCC2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H26N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20406500 |

Source

|

| Record name | 1-(2-piperidin-4-ylethyl)azepane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20406500 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.36 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

96901-05-2 |

Source

|

| Record name | 1-(2-piperidin-4-ylethyl)azepane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20406500 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.